molecular formula C23H16N8O4 B14361557 10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) CAS No. 90665-69-3

10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)

Cat. No.: B14361557
CAS No.: 90665-69-3
M. Wt: 468.4 g/mol
InChI Key: OLBDUVJWDICEBO-UHFFFAOYSA-N
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Description

10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including acting as enzyme cofactors and pigments . This compound is characterized by its unique structure, which includes two benzo[g]pteridine units connected by a propane-1,3-diyl linker.

Preparation Methods

The synthesis of 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) typically involves multi-step organic reactions. The process begins with the preparation of benzo[g]pteridine intermediates, which are then linked via a propane-1,3-diyl bridge. Common synthetic routes include nucleophilic substitution reactions and organometallic couplings . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine rings. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar compounds to 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) include other pteridine derivatives such as pterin and lumazine . Compared to these, 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) is unique due to its extended conjugation and the presence of the propane-1,3-diyl linker, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

90665-69-3

Molecular Formula

C23H16N8O4

Molecular Weight

468.4 g/mol

IUPAC Name

10-[3-(2,4-dioxobenzo[g]pteridin-10-yl)propyl]benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C23H16N8O4/c32-20-16-18(26-22(34)28-20)30(14-8-3-1-6-12(14)24-16)10-5-11-31-15-9-4-2-7-13(15)25-17-19(31)27-23(35)29-21(17)33/h1-4,6-9H,5,10-11H2,(H,28,32,34)(H,29,33,35)

InChI Key

OLBDUVJWDICEBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2CCCN4C5=CC=CC=C5N=C6C4=NC(=O)NC6=O

Origin of Product

United States

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